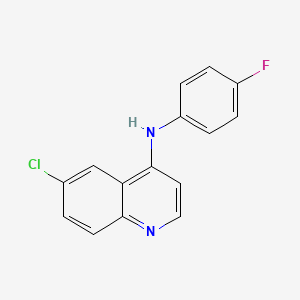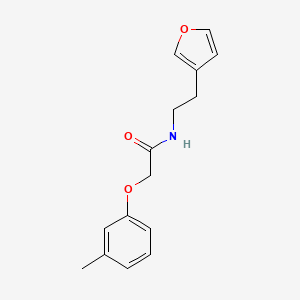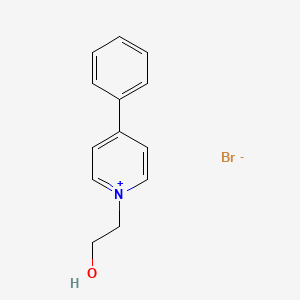![molecular formula C27H28N4O3S B2696512 ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate CAS No. 958731-40-3](/img/structure/B2696512.png)
ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features. It includes an ethyl hexanoate group, an imidazo[1,2-c]quinazolin group, and an indole group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and imidazoquinazolin rings are aromatic, contributing to the compound’s stability. The ethyl hexanoate group is a type of ester, which could influence the compound’s reactivity and solubility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the ester group could affect its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate: belongs to a class of compounds known as 2-arylpropanoic acids. These compounds are essential non-steroidal anti-inflammatory drugs (NSAIDs) widely used for treating arthritis and musculoskeletal disorders . The compound’s anti-inflammatory and analgesic properties make it a potential candidate for pain management and inflammation reduction.
Anticancer Activity
Indole derivatives, including those containing the indol-3-yl moiety, have gained attention due to their biological significance. Research suggests that certain indole-based compounds exhibit anticancer properties. While specific studies on UNM000000857401 are limited, its structural features warrant investigation for potential antitumor effects .
Antimicrobial Potential
Indole derivatives have demonstrated antimicrobial activity against bacteria, fungi, and viruses. The presence of the indole ring in UNM000000857401 suggests that it might exhibit similar properties. Researchers could explore its efficacy against specific pathogens and evaluate its potential as an antimicrobial agent .
Neuroprotective Effects
Indole compounds often interact with neurotransmitter systems and receptors. UNM000000857401’s unique structure may contribute to neuroprotective effects. Investigating its impact on neuronal health, neuroinflammation, and neurodegenerative diseases could provide valuable insights .
Drug Delivery Systems
The sulfanylhexanoate moiety in UNM000000857401 could be harnessed for drug delivery. Researchers might explore its use as a prodrug, allowing targeted release of therapeutic agents. Formulating it into nanoparticles or liposomes could enhance drug stability and bioavailability .
Photophysical Properties
Indole-containing compounds often exhibit interesting photophysical behavior. Researchers could investigate UNM000000857401’s fluorescence properties, absorption spectra, and potential applications in imaging or sensing .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-3-5-14-23(26(33)34-4-2)35-27-30-21-13-9-7-11-19(21)24-29-22(25(32)31(24)27)15-17-16-28-20-12-8-6-10-18(17)20/h6-13,16,22-23,28H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETBETOJHISHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)
![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)

![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)

![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)
![2-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid](/img/structure/B2696437.png)
![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)


![4-chloro-N-[(4-fluorophenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2696451.png)
